molecular formula C20H24FN5OS B2708964 1-Cycloheptyl-3-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea CAS No. 1396626-92-8

1-Cycloheptyl-3-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea

Cat. No.: B2708964
CAS No.: 1396626-92-8
M. Wt: 401.5
InChI Key: CYRBIRFMPYUIGN-UHFFFAOYSA-N
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Description

1-Cycloheptyl-3-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea is a useful research compound. Its molecular formula is C20H24FN5OS and its molecular weight is 401.5. The purity is usually 95%.
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Mechanism of Action

Biological Activity

1-Cycloheptyl-3-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea is a complex compound characterized by its unique molecular structure and potential biological activities. With a molecular formula of C20_{20}H24_{24}FN5_5OS and a molecular weight of 401.5 g/mol, this compound belongs to the class of thiazole and triazole derivatives, which are known for their diverse pharmacological properties.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to the presence of both thiazole and triazole moieties. These components are known to interact with various biological targets, influencing multiple pathways.

Key Structural Features

  • Thiazole Ring : Contributes to antibacterial and antifungal activities.
  • Triazole Moiety : Enhances interactions with enzymes and receptors.
  • Cycloheptyl Group : May influence the lipophilicity and bioavailability of the compound.

Biological Activities

This compound exhibits a range of biological activities:

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole nucleus demonstrate significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds similar to this structure have shown effectiveness against Gram-positive and Gram-negative bacteria. Studies report minimal inhibitory concentrations (MICs) as low as 0.125 μg/mL for certain derivatives against Staphylococcus aureus and Escherichia coli .

Antifungal Activity

The antifungal potential is also notable. The triazole core is recognized for its broad-spectrum antifungal activity. For example:

  • Fungal Inhibition : Triazole derivatives have been shown to inhibit fungal growth effectively, with some exhibiting EC50_{50} values in the low microgram range .

Anticancer Properties

Emerging studies suggest that thiazole and triazole derivatives may possess anticancer properties:

  • Cytotoxicity : Certain analogs have displayed cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents .

The mechanism through which this compound exerts its effects is likely multifaceted:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial growth or cancer cell proliferation.
  • Receptor Interaction : It could bind to specific receptors or proteins, altering their function and impacting cellular signaling pathways.

Case Studies

Several studies have investigated compounds related to the structure of this compound. Here are some findings:

StudyCompoundActivityResults
Triazole derivativeAntifungalEffective against Candida albicans with MIC < 10 μg/mL
Thiazole analogAnticancerSignificant cytotoxicity against HT-29 cells (IC50_{50}: 15 μM)
Similar thiazoleAntibacterialMIC values ranging from 0.5 to 8 μg/mL against various pathogens

Properties

IUPAC Name

1-cycloheptyl-3-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN5OS/c21-17-10-6-5-9-16(17)18-24-20-26(25-18)15(13-28-20)11-12-22-19(27)23-14-7-3-1-2-4-8-14/h5-6,9-10,13-14H,1-4,7-8,11-12H2,(H2,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYRBIRFMPYUIGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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